

Certificate of analysis requirements for Oleoylestrone-d4.

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Compound of Interest

Compound Name: Oleoylestrone-d4

Cat. No.: B12428113

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Application Notes and Protocols for Oleoylestrone-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleoylestrone-d4 is the deuterated form of Oleoylestrone (OE), a naturally occurring fatty acid ester of the steroid hormone estrone.[1][2] The non-deuterated form, Oleoylestrone, has been identified as a potential therapeutic agent for obesity.[1][3] It is believed to regulate body weight by both centrally and peripherally mediated mechanisms, including reducing food intake and promoting the utilization of fat for energy while preserving protein.[1] Deuterated standards such as **Oleoylestrone-d4** are essential for accurate quantification of endogenous or administered Oleoylestrone in biological samples using mass spectrometry-based methods. This document provides a comprehensive guide to the certificate of analysis (CoA) requirements, analytical protocols, and biological context for **Oleoylestrone-d4**.

Certificate of Analysis (CoA) Requirements

A Certificate of Analysis for **Oleoylestrone-d4** provides assurance of its identity, purity, and quality. The following information should be clearly stated on the CoA.

Product Information

Parameter	Specification
Product Name	Oleoylestrone-d4
Catalog Number	Varies by supplier
CAS Number	Not available
Chemical Formula	C ₃₆ H ₅₀ D ₄ O ₃
Molecular Weight	538.88 g/mol
Chemical Structure	Estrone-d4, 3-(oleoyl)oxy-
Storage	-20°C in a dry place
Intended Use	For research use only

Analytical Data

This section summarizes the results of quality control testing.

Test	Method	Specification
Appearance	Visual Inspection	White to off-white solid
Purity (by HPLC)	HPLC-UV/CAD	≥98%
Identity (by ¹ H-NMR)	¹ H-NMR	Conforms to structure
Identity (by MS)	ESI-MS	Conforms to molecular weight
Isotopic Purity	Mass Spectrometry	≥99% Deuterated forms (d ₁ -d ₄)
Solubility	Visual Inspection	Soluble in DMSO, Ethanol

Experimental Protocols

Protocol 1: Quantitative Analysis by LC-MS/MS

This protocol outlines a general method for the quantification of Oleoylestrone in biological samples using **Oleoylestrone-d4** as an internal standard.

1. Sample Preparation (Lipid Extraction)

- To 100 µL of plasma or homogenized tissue, add 300 µL of ice-cold methanol containing the internal standard, **Oleoylestrone-d4** (concentration will depend on the expected range of endogenous Oleoylestrone).
- Vortex for 30 seconds.
- Add 1 mL of methyl-tert-butyl ether (MTBE) and vortex for 1 minute.
- Add 250 µL of water to induce phase separation.
- Centrifuge at 14,000 x g for 5 minutes at 4°C.
- Carefully collect the upper organic layer and transfer to a clean tube.
- Dry the extract under a gentle stream of nitrogen.
- Reconstitute the dried lipids in 100 µL of methanol/toluene (9:1, v/v) for LC-MS/MS analysis.

2. LC-MS/MS Method

- LC System: UHPLC system
- Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
- Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate
- Mobile Phase B: Acetonitrile/Isopropanol (10:90, v/v) with 0.1% formic acid and 10 mM ammonium formate
- Gradient:
 - 0-2 min: 30% B
 - 2-15 min: Linear gradient to 100% B
 - 15-20 min: Hold at 100% B

- 20.1-25 min: Re-equilibrate at 30% B
- Flow Rate: 0.3 mL/min
- Column Temperature: 45°C
- Injection Volume: 5 µL
- MS System: Triple quadrupole mass spectrometer
- Ionization Mode: Electrospray Ionization (ESI), Positive
- MRM Transitions: To be determined by direct infusion of Oleoylestrone and **Oleoylestrone-d4**.

Protocol 2: Purity Determination by HPLC-UV/CAD

This protocol is suitable for determining the purity of the **Oleoylestrone-d4** standard itself.

- LC System: HPLC or UHPLC system
- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm)
- Mobile Phase A: Water
- Mobile Phase B: Acetonitrile
- Gradient:
 - 0-5 min: 70% B
 - 5-25 min: Linear gradient to 100% B
 - 25-30 min: Hold at 100% B
 - 30.1-35 min: Re-equilibrate at 70% B
- Flow Rate: 1.0 mL/min

- Column Temperature: 30°C
- Detection:
 - UV at 280 nm (for the estrone chromophore)
 - Charged Aerosol Detector (CAD) for universal lipid detection
- Sample Preparation: Dissolve a known concentration of **Oleoylestrone-d4** in acetonitrile.

Protocol 3: Structural Confirmation by ^1H -NMR

This protocol is for confirming the chemical structure of **Oleoylestrone-d4**.

- Sample Preparation: Dissolve 5-10 mg of **Oleoylestrone-d4** in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3).
- Instrument: NMR Spectrometer (≥ 400 MHz)
- Experiment: Standard ^1H -NMR
- Data Analysis: The resulting spectrum should be consistent with the structure of Oleoylestrone, with the absence of signals corresponding to the deuterated positions. The residual solvent peak can be used as a reference.

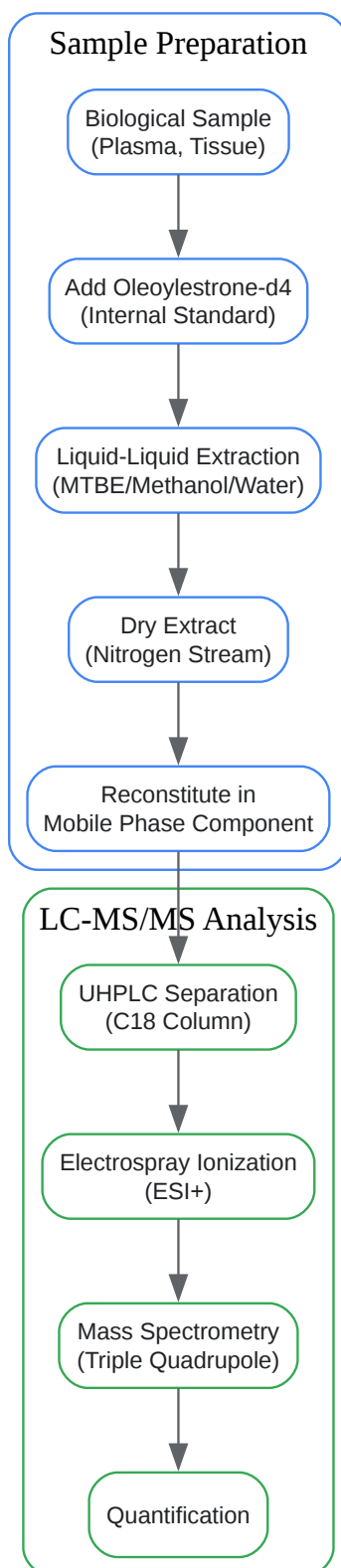
Biological Context and Signaling

Oleoylestrone is being investigated for its role in body weight regulation. It is thought to act through a dual mechanism:

- Central Action: Oleoylestrone appears to act on the hypothalamus, a key region of the brain that controls appetite and energy balance.
- Peripheral Action: It is also believed to reduce fat storage in white adipose tissue and promote the use of fat as an energy source in skeletal muscle.

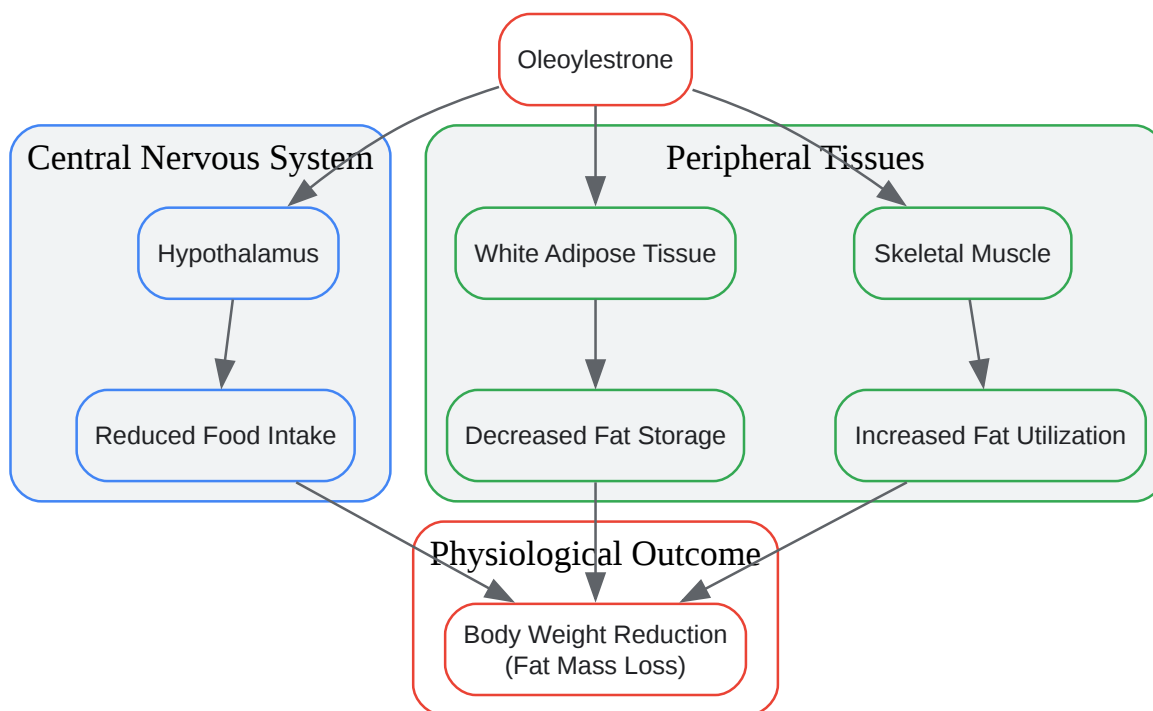
The precise signaling pathways are still under investigation, but it is known to act independently of traditional estrogen receptors.

Diagrams



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Caption: Workflow for the quantitative analysis of Oleoylestrone using **Oleoylestrone-d4**.



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Caption: Proposed dual mechanism of action for Oleoylestrone in body weight regulation.

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